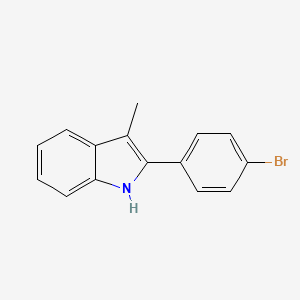

2-(4-bromophenyl)-3-methyl-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-bromophenyl)-3-methyl-1H-indole, also known as BMPI, is an indole derivative that has been studied for its potential applications in medicinal chemistry and synthetic organic chemistry. BMPI is a versatile intermediate that can be used for a variety of synthetic transformations, including Diels-Alder reactions, Suzuki-Miyaura couplings, and Heck reactions. It is also used as a starting material for the synthesis of various heterocyclic compounds and other biologically active molecules. BMPI has been studied for its potential applications in medicinal chemistry and synthetic organic chemistry, and its properties have been investigated in depth.

Scientific Research Applications

Antimicrobial Activity

The synthesis and evaluation of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives revealed promising antimicrobial properties . These compounds were tested against both Gram-positive and Gram-negative bacteria, as well as fungal species. Notably, compounds d1 , d2 , and d3 demonstrated significant antimicrobial activity. Their potential lies in combating drug-resistant pathogens.

Heterocyclic Chemistry

The thiazole nucleus in this compound contributes to its biological activity. Thiazoles have been associated with anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor properties. Their diverse medicinal potential makes them valuable building blocks for drug discovery .

Cross-Coupling Reactions

Beyond biological applications, 2-(4-bromophenyl)-3-methyl-1H-indole can participate in cross-coupling reactions. For instance, it serves as a coupling partner in nickel-catalyzed aminations, enabling the synthesis of structurally diverse compounds .

Boron-Based Chemistry

The compound 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a derivative of 4-bromo-3-methylindole) finds use in boron-based chemistry. It acts as a boronic acid pinacol ester, facilitating Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to target various enzymes and receptors

Mode of Action

It is known that similar compounds interact with their targets by binding to active sites, thereby modulating the activity of the target . The specific interactions and changes resulting from this compound’s action require further investigation.

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways, including those involved in antimicrobial and antimalarial activities

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight and solubility, can influence its bioavailability

Result of Action

Compounds with similar structures have been reported to exhibit various biological activities, including antileishmanial and antimalarial effects

properties

IUPAC Name |

2-(4-bromophenyl)-3-methyl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN/c1-10-13-4-2-3-5-14(13)17-15(10)11-6-8-12(16)9-7-11/h2-9,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXICYKPAILEMQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=CC=CC=C12)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromophenyl)-3-methyl-1H-indole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

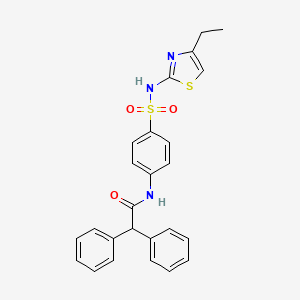

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2539040.png)

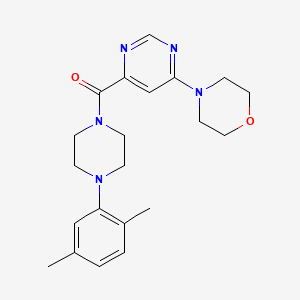

![(2-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2539043.png)

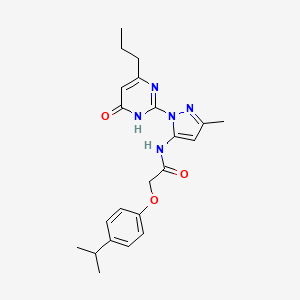

![(2-Methylsulfonylphenyl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2539045.png)

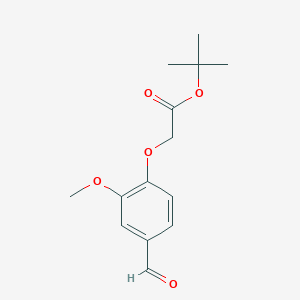

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide](/img/structure/B2539048.png)